molecular formula C20H25NO2 B5738553 N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

Cat. No.: B5738553
M. Wt: 311.4 g/mol
InChI Key: CPVCVBYWTNPTPI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two aromatic rings, each substituted with methyl and methoxy groups, connected by a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide typically involves the reaction of 2,4-dimethylphenylamine with 4-(4-methoxy-2-methylphenyl)butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methyl and methoxy groups on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)butanamide
  • N-(2,4-dimethylphenyl)-4-(4-methylphenyl)butanamide
  • N-(2,4-dimethylphenyl)-4-(4-ethoxy-2-methylphenyl)butanamide

Uniqueness

N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and methoxy groups can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-8-11-19(16(3)12-14)21-20(22)7-5-6-17-9-10-18(23-4)13-15(17)2/h8-13H,5-7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCVBYWTNPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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